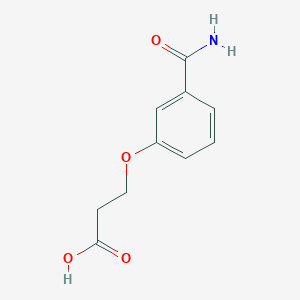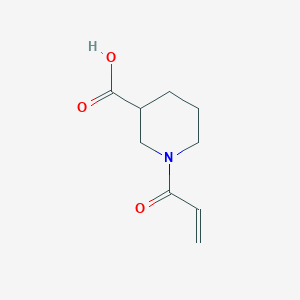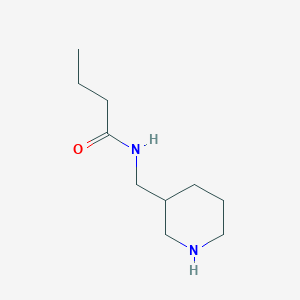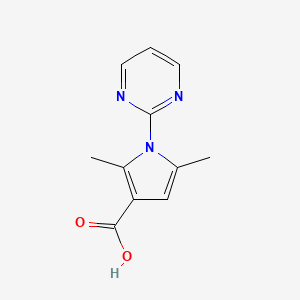
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
Descripción general
Descripción
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea (FTHQ) is an organic compound that has been used in various scientific and medical research applications. FTHQ is a heterocyclic compound, which means that it contains atoms of at least two different elements in its ring-like structure. FTHQ has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis. In terms of therapeutic applications, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential to be used as an antifungal agent, as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme tyrosinase. 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has also been studied for its potential to act as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. In terms of synthetic applications, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been used as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is not completely understood. However, it is believed that 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been shown to act as a substrate for the enzyme acetylcholinesterase, which suggests that it may be involved in the regulation of acetylcholine levels in the brain as well. Additionally, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential therapeutic applications, as well as its ability to act as a synthetic intermediate in organic synthesis. In terms of therapeutic applications, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been studied for its potential to be used as an antifungal agent, as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme tyrosinase. In terms of synthetic applications, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea has been used as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea in laboratory experiments include its low cost, its availability from commercial sources, and its stability in aqueous solutions. Additionally, 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea can be used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. The limitations of using 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea in laboratory experiments include its low solubility in some solvents, its potential to be toxic in high concentrations, and its potential to react with other compounds in the reaction mixture.
Direcciones Futuras
The potential future directions for research on 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea include further studies on its therapeutic applications, its potential to act as a substrate for the enzyme acetylcholinesterase, and its potential to act as a synthetic intermediate in organic synthesis. Additionally, further studies on the mechanism of action of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea and its biochemical and physiological effects may lead to new therapeutic applications for this compound. Furthermore, further studies on the synthesis of 3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea and its potential to be used as a precursor for the synthesis of various heterocyclic compounds may lead to new synthetic methods.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-12-6-1-2-7-15(12)20-16(21)19-14-9-3-8-13-11(14)5-4-10-18-13/h1-3,6-9,18H,4-5,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYQOGEHMBPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC(=O)NC3=CC=CC=C3F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(1H-indol-3-yl)acetamido]cyclopentane-1-carboxylic acid](/img/structure/B3373745.png)

![2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B3373759.png)

![Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3373770.png)


